molecular formula C5H4BrClNO- B12506691 2-Bromopyridine-1-oxide chloride

2-Bromopyridine-1-oxide chloride

Cat. No.: B12506691
M. Wt: 209.45 g/mol
InChI Key: FRYPQGMFDZBQEW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine N-oxide hydrochloride can be synthesized from 2-bromopyridine by oxidation to the N-oxide using a suitable peracid . The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of 2-Bromopyridine N-oxide hydrochloride involves large-scale oxidation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromopyridine N-oxide hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metals and other compounds, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BrClNO-

Molecular Weight

209.45 g/mol

IUPAC Name

2-bromo-1-oxidopyridin-1-ium;chloride

InChI

InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1

InChI Key

FRYPQGMFDZBQEW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-].[Cl-]

Origin of Product

United States

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